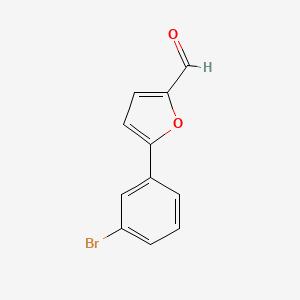

5-(3-Bromophenyl)-2-furaldehyde

Beschreibung

Overview of Furan (B31954) Chemistry in Contemporary Organic Synthesis

Furan, a five-membered aromatic heterocycle containing an oxygen atom, serves as a versatile and fundamental building block in modern organic synthesis. numberanalytics.comnumberanalytics.comacs.org Its unique electronic properties and reactivity allow it to participate in a wide array of chemical transformations. acs.org Although furan possesses aromatic character, its resonance energy is significantly lower than that of benzene (B151609), making it susceptible to reactions that involve dearomatization, such as Diels-Alder cycloadditions. acs.org This distinct reactivity profile enables chemists to use furans as precursors for a diverse range of carbocyclic and heterocyclic structures. numberanalytics.comacs.org Furan and its derivatives are readily accessible and can be transformed into complex molecules, which is critical for the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comacs.org

Importance of Halogenated and Arylated Furan Derivatives in Chemical Research

The functionalization of the furan ring with halogens and aryl groups dramatically expands its synthetic utility and introduces valuable properties. Halogenated furans, such as 5-bromo-2-furaldehyde (B32451), are particularly important as they serve as key intermediates in cross-coupling reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The halogen atom provides a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals like palladium. researchgate.netnih.gov

Arylated furan derivatives, where a furan ring is directly connected to an aryl group, are prevalent scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net The combination of the furan heterocycle with various aryl systems can lead to compounds with significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. researchgate.netnih.govresearchgate.net The development of efficient direct arylation methods has further streamlined the synthesis of these valuable compounds. nih.gov

Contextualizing 5-(3-Bromophenyl)-2-furaldehyde within the Landscape of Furan Chemistry and its Advanced Applications

This compound is a bifunctional molecule that embodies the synthetic potential of both arylated and halogenated furans. It features a furan ring substituted at the 5-position with a 3-bromophenyl group and at the 2-position with an aldehyde (formyl) group. This specific arrangement of functional groups makes it a highly valuable intermediate. The aldehyde can undergo a variety of classical transformations, such as condensation, oxidation, and reduction, while the bromo-substituent on the phenyl ring serves as a prime site for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the stepwise and controlled construction of highly complex molecular architectures, making it a target of interest for creating libraries of novel compounds for drug discovery and materials science research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(3-bromophenyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO2/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOIWDFBKGEKJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357031 | |

| Record name | 5-(3-bromophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39868-10-5 | |

| Record name | 5-(3-bromophenyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 3 Bromophenyl 2 Furaldehyde and Analogous Structures

Strategies for the Construction of the 5-Aryl-2-furaldehyde Scaffold

The synthesis of 5-aryl-2-furaldehydes, including the target compound 5-(3-Bromophenyl)-2-furaldehyde, predominantly relies on the formation of a carbon-carbon bond between the furan (B31954) ring and an aryl group. lookchem.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Furan Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon bonds. nih.gov These reactions are instrumental in the synthesis of 5-aryl-2-furaldehydes.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for creating carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium(0) complex. libretexts.orgharvard.edu This reaction is particularly valuable for the synthesis of 5-aryl-2-furaldehydes. researchgate.net

In a typical Suzuki-Miyaura coupling to produce a 5-aryl-2-furaldehyde, a 5-halofurfural, such as 5-bromo-2-furaldehyde (B32451), is reacted with an arylboronic acid. researchgate.netresearchgate.net For the specific synthesis of this compound, this would involve the coupling of 5-bromo-2-furaldehyde with (3-bromophenyl)boronic acid. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base. harvard.eduresearchgate.net The base is crucial for the transmetalation step of the catalytic cycle. libretexts.org

The general applicability of the Suzuki-Miyaura reaction has been demonstrated in the synthesis of various 5-aryl-2-furaldehydes. For instance, the coupling of 5-chlorofuran-2-carbaldehyde with phenylboronic acid, catalyzed by a specific palladium-phosphine complex, has been shown to produce 5-phenyl-2-furaldehyde (B76939) in very high yields. researchgate.net This highlights the adaptability of the Suzuki-Miyaura reaction for constructing the core 5-aryl-2-furaldehyde structure.

Below is a table summarizing typical components and conditions for Suzuki-Miyaura couplings in the synthesis of 5-aryl-2-furaldehydes:

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield |

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PAP ligand | - | - | >99% researchgate.net |

| 5-Iodofuran-2-carbaldehyde | Phenylboronic acid | Membrane-installed microchannel device | - | - | 99% researchgate.net |

| 5-Bromo-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂ | Cs₂CO₃ | N-Methylpyrrolidone (NMP) | 89% researchgate.net |

Table 1: Examples of Suzuki-Miyaura reactions for the synthesis of 5-phenyl-2-furaldehyde.

Beyond the Suzuki-Miyaura coupling, several other transition-metal-catalyzed reactions are effective for the arylation of furans. These methods provide alternative pathways to the 5-aryl-2-furaldehyde scaffold. lookchem.com

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org For example, 5-phenyl-2-furaldehyde has been synthesized by reacting 5-bromo-2-furaldehyde with phenyl tributyl tin in the presence of a palladium catalyst, yielding the product in 61% yield. researchgate.net A significant drawback of this method is the toxicity of the organotin reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which couples with an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. lookchem.comwikipedia.org The synthesis of 5-aryl-2-furaldehydes can be achieved by reacting 5-bromo-2-furaldehyde with various arylzinc halides. lookchem.comnih.gov For instance, the reaction with 3-cyanophenylzinc iodide resulted in a 42% yield of the corresponding 5-aryl-2-furaldehyde. lookchem.com

Heck Coupling: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. organic-chemistry.orgwikipedia.org While typically used to form substituted alkenes, variations of this reaction can be applied to the synthesis of biaryl compounds. Direct arylation of 2-furaldehyde with aryl halides using a palladium catalyst offers a regioselective route to 5-aryl-2-formylfuran derivatives under relatively mild conditions. nih.govorganic-chemistry.org

Hiyama Coupling: The Hiyama coupling employs an organosilicon compound as the coupling partner for an organic halide, catalyzed by palladium. An example is the reaction of 5-chlorofuran-2-carbaldehyde with phenyltrifluorosilane (B1582143) in the presence of palladium(II) acetate, which afforded 5-phenyl-2-furaldehyde in 74% yield. researchgate.net

A comparison of these methods is presented in the table below:

| Reaction | Organometallic Reagent | Catalyst | Key Features |

| Stille Coupling | Organotin | Palladium | Tolerant of many functional groups, but tin reagents are toxic. researchgate.netorganic-chemistry.org |

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, mild reaction conditions. lookchem.comwikipedia.orgnih.gov |

| Heck Coupling | Alkene | Palladium | Direct arylation of the furan ring is possible. nih.govorganic-chemistry.org |

| Hiyama Coupling | Organosilicon | Palladium | Utilizes organosilanes as coupling partners. researchgate.net |

Table 2: Overview of other transition-metal-catalyzed arylation methods.

Bromination Reactions in Furaldehyde Synthesis

Bromination is a key reaction in the synthesis of this compound, as it is necessary to introduce the bromine atom onto either the furan or the phenyl ring. The timing and strategy of this bromination step can vary.

One approach is the direct bromination of 2-furaldehyde. However, this can lead to a mixture of products and polymerization. asianpubs.orgnist.gov To improve selectivity, specific brominating agents and conditions have been developed. For example, using 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as a brominating agent under solvent-free conditions can produce 5-bromo-2-furaldehyde in high yield (88%). asianpubs.orgchemicalbook.com This method is considered more environmentally benign than using molecular bromine. asianpubs.orggoogle.com

Another strategy involves the bromination of a pre-formed 5-phenyl-2-furaldehyde. This would be an electrophilic aromatic substitution on the phenyl ring. The directing effects of the furan ring would influence the position of bromination.

The table below summarizes different bromination methods for furaldehyde:

| Substrate | Brominating Agent | Conditions | Product | Yield |

| 2-Furfural | 1-Butyl-3-methylimidazolium tribromide | Solvent-free, 40 °C | 5-Bromo-2-furaldehyde | 88% asianpubs.orgchemicalbook.com |

| 2-Furfural | N-Bromosuccinimide (NBS) | 80 °C | 5-Bromo- and 4-bromo-2-furaldehyde (B1334072) (86:9 ratio) | - asianpubs.org |

| 2-Furfural | Bromine / 1,2-dichloroethane | Reflux | 5-Bromo-2-furaldehyde | - guidechem.com |

Table 3: Methods for the bromination of 2-furaldehyde.

Alternative Synthetic Routes to the this compound Core and Related Derivatives

Besides the mainstream cross-coupling reactions, other synthetic methodologies can be employed to construct the 5-aryl-2-furaldehyde scaffold.

One such method is the Meerwein arylation, where a diazonium salt is reacted with an alkene in the presence of a copper salt. 5-Aryl-2-furaldehydes can be synthesized by the arylation of furfural (B47365) with arenediazonium salts. pensoft.netosi.lv

Another approach is through photochemical reactions. For instance, the irradiation of 5-bromofuran-2-carbaldehyde in a benzene (B151609) solution has been shown to furnish 5-phenyl-2-furaldehyde in 64% yield. researchgate.netresearchgate.net Using 5-iodofuran-2-carbaldehyde under similar conditions increased the yield to 91%. researchgate.netresearchgate.net

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. 5-Phenyl-2-furaldehyde can be synthesized from 2-phenylfuran (B99556) via a Vilsmeier-Haack reaction with a 60% yield. researchgate.net

Advanced Synthetic Techniques and Reaction Conditions

To enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its analogs, advanced techniques are being explored.

Microwave-assisted synthesis has been shown to accelerate condensation reactions for the preparation of furfurylidene derivatives. researchgate.net This technique can potentially be applied to the cross-coupling reactions to reduce reaction times and improve yields.

The use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide, as both a reagent and a solvent in bromination reactions offers a "green" alternative to traditional methods that use hazardous solvents. asianpubs.orggoogle.com

Furthermore, the development of highly active and stable catalyst systems, including those with N-heterocyclic carbene (NHC) ligands, allows for reactions to be conducted at lower temperatures and catalyst loadings, which is economically and environmentally advantageous. nih.gov

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability and reproducibility. In the context of 5-aryl-2-furaldehyde synthesis, flow chemistry has been applied to critical reaction steps.

One notable application is the use of a membrane-installed microchannel device for the Suzuki-Miyaura coupling reaction. The synthesis of the analogous 5-phenyl-2-furaldehyde was achieved by coupling 5-bromo-2-furaldehyde with phenylboronic acid. This microreactor system facilitated a remarkably high yield of 99%, demonstrating the efficiency of continuous-flow setups for this class of reaction. researchgate.net

Furthermore, a multistep continuous-flow procedure has been developed for the synthesis of 2,5-diaryl furans from 1,4-diaryl-1,3-butadienes, which can be adapted for related structures. acs.org This process involves two sequential steps:

Photooxidation: The 1,3-diene undergoes a [4+2] cycloaddition with singlet oxygen, generated by a photosensitizer like Rose Bengal under visible light irradiation, to form an intermediate endoperoxide.

Dehydration: The unstable endoperoxide is then immediately converted to the furan product using a reagent like triphenylphosphine (B44618) (TPP). acs.org

| Entry | Reactant | Flow Rate (Reagent 1) | Flow Rate (Reagent 2) | Temp. (°C) | Residence Time | Yield (%) | Ref |

| 1 | 1,4-Diphenyl-1,3-butadiene | 0.15 mL/min (Diene) | 0.15 mL/min (Appel Reagent) | 25 | 33 min | 81 | acs.org |

| 2 | 5-Bromo-2-furaldehyde | - | - | - | - | 99 | researchgate.net |

| Table 1: Examples of Continuous-Flow Synthesis for Furan Derivatives. Note: Entry 2 utilized a membrane-installed microchannel device for a Suzuki-Miyaura reaction. |

This approach highlights the potential of continuous-flow technology to produce furan-based building blocks efficiently and safely on a larger scale. acs.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Synthesis of 5-Bromo-2-furaldehyde: The bromination of 2-furaldehyde must be carefully controlled to ensure selective substitution at the 5-position and to avoid the formation of di-brominated byproducts. asianpubs.orgchemicalbook.com Research has focused on finding alternatives to hazardous and less selective molecular bromine. The use of the ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as a brominating agent under solvent-free conditions has proven effective. asianpubs.org Optimization of reaction parameters such as temperature and time is crucial for maximizing yield.

A patented method details the optimization of this reaction, showing a clear correlation between reaction temperature and yield. google.com

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) (%) | Ref |

| 1 | 40 | 5 | 75.8 | 96.7 | google.com |

| 2 | 60 | 5 | 78.9 | 94.1 | google.com |

| 3 | 70 | 6 | 84.2 | 97.0 | google.com |

| Table 2: Optimization of 5-Bromo-2-furaldehyde Synthesis using [Bmim]Br₃. |

These findings indicate that a higher temperature of 70°C and a slightly longer reaction time of 6 hours provide the optimal conditions for both high yield and purity. google.com

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is the most common method for the arylation step. The yield of this reaction is highly sensitive to the choice of catalyst, ligand, base, and solvent system. A variety of palladium catalysts have been successfully used for the synthesis of the analogous 5-phenyl-2-furaldehyde. researchgate.net

| Entry | Catalyst | Ligand / Base / Solvent | Yield (%) | Ref |

| 1 | Pd(PPh₃)Cl | - / - / Dichloroethane | 61 | researchgate.net |

| 2 | Pd(dppf)Cl₂ | - / - / - | 77 | researchgate.net |

| 3 | Pd(OAc)₂ | 2-(di-tert-butylphosphino)-1-phenyl-1H-pyrrole / - / - | >99 | researchgate.net |

| 4 | Pd(OAc)₂ | - / Cs₂CO₃ / NMP | 89 | researchgate.net |

| Table 3: Comparison of Catalytic Systems for the Synthesis of 5-Phenyl-2-furaldehyde. |

The data shows that catalyst systems can be fine-tuned to achieve yields ranging from moderate to quantitative. researchgate.net Microwave-assisted Suzuki couplings have also been explored, offering a method for rapid synthesis by heating the reaction mixture to temperatures around 110°C for a couple of hours. nih.govnih.gov

Chemo- and Regioselective Synthesis Considerations

Achieving a successful synthesis of this compound hinges on precise control over selectivity at different stages of the reaction sequence.

Regioselectivity in Furan Bromination: The primary challenge in preparing the key intermediate, 5-bromo-2-furaldehyde, is achieving regioselective bromination at the C5 position of the furan ring. Direct bromination of 2-furaldehyde with molecular bromine is often problematic, suffering from poor regioselectivity and leading to the formation of undesired isomers and multiple bromination products. asianpubs.orgchemicalbook.com To overcome this, specific brominating agents have been developed. The ionic liquid 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) has been identified as a highly effective reagent that provides excellent regioselectivity for the C5 position, even under solvent-free conditions. asianpubs.orgchemicalbook.com This method avoids the issues associated with using liquid bromine and improves the cleanliness of the reaction. google.com

Chemoselectivity in Cross-Coupling: During the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with 3-bromophenylboronic acid, chemoselectivity is paramount. The reaction must selectively form a C-C bond between the C5 of the furan and the boronic acid, without affecting the aldehyde functional group or the bromo substituent on the phenyl ring. The choice of the palladium catalyst and associated ligands is critical to prevent side reactions such as homo-coupling of the boronic acid or reduction of the aldehyde. Catalysts like Pd(dppf)Cl₂ and systems based on Pd(OAc)₂ with specific phosphine (B1218219) ligands have shown high efficacy and selectivity for this type of transformation. nih.govresearchgate.net The reaction conditions are generally mild, which helps preserve the sensitive aldehyde functionality. nih.gov

Another regioselective method for synthesizing 5-aryl-2-furaldehydes involves the arylation of furfural using arenediazonium salts, which also provides a direct route to the desired constitutional isomer. osi.lv These controlled methodologies are essential for the efficient and clean synthesis of polysubstituted aromatic and heterocyclic compounds. researchgate.net

Chemical Reactivity and Transformations of 5 3 Bromophenyl 2 Furaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical reactions, including condensations and nucleophilic additions. These transformations are fundamental in building molecular complexity from the 5-(3-bromophenyl)-2-furaldehyde scaffold.

The aldehyde functionality of this compound readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamine (B1172632) to form the corresponding imines (Schiff bases), hydrazones, and oximes. These reactions typically proceed by the nucleophilic attack of the nitrogen-containing reagent on the electrophilic aldehyde carbon, followed by the elimination of a water molecule.

For instance, the reaction with various hydrazides leads to the formation of N-acylhydrazones, which are of interest for their potential biological activities. The condensation of substituted 5-phenyl-2-furaldehydes with nitrogen bases in ethanol (B145695) has been shown to produce high yields of the corresponding products. chempap.org The reaction of 5-(4-bromophenyl)-2-furaldehyde with a substituted thiazolidinone-hydrazine derivative to form a complex hydrazone has also been documented. sigmaaldrich.com Similarly, studies on 5-(nitrophenyl)-2-furaldehydes demonstrate their condensation with thiosemicarbazide (B42300) to yield thiosemicarbazones. chempap.org These examples strongly suggest that this compound would react analogously.

Table 1: Examples of Condensation Reactions with 5-(Aryl)-2-furaldehydes

| Reactant | Reagent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-(Nitrophenyl)-2-furaldehydes | Thiosemicarbazide | Thiosemicarbazone | Boiling ethanol, then room temperature | chempap.org |

| 5-(Nitrophenyl)-2-furaldehydes | Cyanoacetylhydrazide | Cyanoacetylhydrazone | Boiling ethanol with hot water | chempap.org |

| 5-(4-Bromophenyl)-2-furaldehyde | (2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazine | Hydrazone | Data not specified | sigmaaldrich.com |

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles. masterorganicchemistry.com Nucleophilic addition represents one of the most fundamental reactions of aldehydes. masterorganicchemistry.comlibretexts.org This process involves the addition of a nucleophile to the carbonyl carbon, which changes its hybridization from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

A key transformation in this category is the reduction of the aldehyde to a primary alcohol. This is commonly achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the corresponding primary alcohol, [5-(3-bromophenyl)furan-2-yl]methanol. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), also add to the aldehyde group. libretexts.org This reaction pathway leads to the formation of a new carbon-carbon bond and, after acidic workup, produces a secondary alcohol. The versatility of these nucleophilic addition reactions allows for the conversion of the aldehyde into a wide array of other functional groups and more elaborate structures.

Transformations Involving the Bromine Atom on the Phenyl Moiety

The bromine atom attached to the phenyl ring serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

The bromine atom on the phenyl ring is ideally suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex biaryl and extended aromatic systems. Common examples include the Suzuki, Stille, Negishi, and Hiyama coupling reactions. whiterose.ac.ukmdpi.com

In a Suzuki coupling, the this compound would react with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would replace the bromine atom with the organic group from the boron reagent, effectively creating a new carbon-carbon bond and extending the aromatic system. Similarly, Negishi coupling utilizes organozinc reagents. Research has shown that 5-bromo-2-furaldehyde (B32451) can be effectively coupled with various arylzinc and heteroarylzinc bromides in the presence of a palladium catalyst to give the corresponding 5-substituted-2-furaldehydes in good to excellent yields. This demonstrates the feasibility of applying similar conditions to the bromophenyl moiety of the title compound.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Partners for Aryl Halides

| Coupling Reaction | Coupling Partner (Organometallic Reagent) | Resulting Linkage | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Ar-Ar' | whiterose.ac.uk |

| Negishi | Organozinc halide (Ar-ZnX) | Ar-Ar' | whiterose.ac.uk |

| Stille | Organostannane (Ar-SnR₃) | Ar-Ar' | whiterose.ac.uk |

| Hiyama | Organosilane (Ar-SiR₃) | Ar-Ar' | mdpi.com |

| Sonogashira | Terminal alkyne (RC≡CH) | Ar-C≡CR | whiterose.ac.uk |

| Buchwald-Hartwig | Amine (R₂NH) | Ar-NR₂ | whiterose.ac.uk |

Nucleophilic aromatic substitution (SNAAr) is a potential, though often challenging, reaction pathway for aryl halides like this compound. libretexts.org In an SNAr reaction, a nucleophile replaces a leaving group (in this case, the bromide) on an aromatic ring. libretexts.orgresearchgate.net For this reaction to proceed efficiently, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov

The 5-formylfuran-2-yl group is an electron-withdrawing substituent, which does provide some activation to the phenyl ring. However, it is generally less activating than a nitro group. Therefore, displacing the bromine atom via an SNAr mechanism would likely require forcing conditions, such as high temperatures, strong nucleophiles (e.g., alkoxides, amides), and a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.netwalisongo.ac.id The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The viability and efficiency of SNAr on this specific substrate would depend heavily on the chosen nucleophile and reaction conditions.

Reactivity of the Furan (B31954) Ring System

The furan ring, while aromatic, is electron-rich and exhibits its own characteristic reactivity, which can include electrophilic substitution and cycloaddition reactions. scribd.com

In this compound, the C2 and C5 positions of the furan ring are already substituted. Furan typically undergoes electrophilic substitution at the C2 or C5 position due to the superior resonance stabilization of the resulting intermediate carbocation. scribd.com The remaining C3 and C4 positions are significantly less reactive towards electrophiles. Therefore, further electrophilic substitution (e.g., nitration, halogenation) on the furan ring would be difficult and require harsh conditions, with a risk of ring degradation.

The furan ring can also act as a diene in Diels-Alder reactions. scribd.com However, the presence of two substituents, particularly the electron-withdrawing furaldehyde group, may influence its reactivity in such cycloadditions. Additionally, furan rings can undergo ring-opening reactions under certain conditions. For example, studies on 5-nitro-2-furaldehyde (B57684) have shown that it can undergo a redox ring-opening reaction in solution. bohrium.com While the bromophenyl group is less activating towards this type of reaction than a nitro group, the potential for ring-opening of the furan moiety in this compound under specific acidic or alkaline conditions cannot be entirely ruled out.

Electrophilic Aromatic Substitution on the Furan Core

The furan ring is a π-excessive five-membered aromatic heterocycle. The oxygen heteroatom donates one of its lone pairs of electrons to the π-system, increasing the electron density of the ring carbons and making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic attack preferentially occurs at the C2 (or α) position, as the resulting cationic intermediate (the sigma complex) is more effectively stabilized by resonance, with three contributing structures, compared to attack at the C3 (or β) position, which yields an intermediate with only two resonance structures. chemicalbook.comyoutube.compearson.com

In the case of this compound, the C2 and C5 positions are already substituted. Therefore, any further electrophilic aromatic substitution must occur at the C3 or C4 positions. The reactivity of these remaining positions is influenced by the electronic effects of the existing substituents.

Aldehyde Group (CHO) at C2: The aldehyde is a meta-directing deactivator in benzene chemistry due to its electron-withdrawing nature (both by induction and resonance). In the furan ring, this deactivating effect reduces the ring's high intrinsic reactivity towards electrophiles.

3-Bromophenyl Group at C5: The phenyl group is generally considered an activating group, though its effect is modest. The bromine substituent on the phenyl ring has a minimal direct electronic influence on the furan core itself.

Cycloaddition Reactions, Including Diels-Alder Approaches

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. The furan ring can act as a 4π-electron component (a diene) in [4+2] cycloadditions, most notably the Diels-Alder reaction.

However, the viability of a furan derivative as a diene in the Diels-Alder reaction is highly dependent on the electronic nature of its substituents. masterorganicchemistry.comorganic-chemistry.org The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor. The presence of the electron-withdrawing aldehyde group at the C2 position of this compound significantly reduces the electron density of the furan ring. This electronic effect makes it a poor diene component for typical Diels-Alder reactions, rendering the cycloaddition thermodynamically unfavorable under standard conditions. mdpi.comresearchgate.net

Several strategies have been developed to overcome the low reactivity of furaldehydes in Diels-Alder reactions:

Chemical Modification: The electron-withdrawing effect of the aldehyde can be temporarily masked. For instance, conversion of the aldehyde to an acetal (B89532) reduces its deactivating character, thereby increasing the furan's reactivity as a diene. The aldehyde can be regenerated after the cycloaddition is complete. mdpi.com

Specialized Reaction Conditions: Recent studies have shown that conducting the Diels-Alder reaction of furaldehydes in an aqueous medium can promote the reaction. This is attributed to the exergonic hydration of the aldehyde group in the resulting cycloadduct to a geminal diol, which provides an additional thermodynamic driving force for the otherwise unfavorable equilibrium. tudelft.nl

An alternative class of cycloadditions is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgorganic-chemistry.orgnih.gov While aldehydes themselves are not typically 1,3-dipoles, they can be converted into species that are, or they can react with 1,3-dipoles. For example, the aldehyde could react with an amine to form an azomethine ylide (a 1,3-dipole) in situ, which could then undergo cycloaddition. While plausible, specific examples of this compound participating in such reactions are not prominently documented.

Multi-Component Reactions Incorporating this compound as a Synthon

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates all or most of the atoms of the reactants. nih.govnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. Aldehydes are exceptionally common and versatile components in a wide array of MCRs, and this compound is well-suited to serve as the aldehyde synthon in these transformations.

Several prominent MCRs rely on an aldehyde as a key electrophile.

Hantzsch Dihydropyridine (B1217469) Synthesis: This reaction typically involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). acs.orgwikipedia.orgwikiwand.com The product is a 1,4-dihydropyridine (B1200194) (DHP), a scaffold found in numerous biologically active compounds. The aldehyde's role is to undergo a Knoevenagel condensation with one equivalent of the β-ketoester, forming an electron-poor alkene that subsequently undergoes a Michael addition with an enamine derived from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org Given the wide scope of aldehydes used in this reaction, including various aromatic and heteroaromatic aldehydes, this compound can be expected to readily participate. researchgate.net

| Role | Example Component | Function in Reaction |

|---|---|---|

| Aldehyde | This compound | Electrophilic component for initial Knoevenagel condensation. |

| β-Ketoester (2 eq.) | Ethyl acetoacetate | Forms the Knoevenagel adduct and the enamine intermediate. |

| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom for the dihydropyridine ring. |

Passerini Three-Component Reaction (P-3CR): Discovered in 1921, the Passerini reaction is an isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. nih.govwikipedia.orgmdpi.com The reaction is believed to proceed through the formation of a hydrogen-bonded complex between the aldehyde and carboxylic acid, which is then attacked by the nucleophilic isocyanide. nih.gov This is followed by an intramolecular acyl transfer (Mumm rearrangement) to give the final product. The reaction tolerates a wide variety of functional groups on all three components, suggesting that this compound would be a suitable aldehyde substrate. nih.gov

Ugi Four-Component Reaction (U-4CR): The Ugi reaction is another powerful isocyanide-based MCR that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com The reaction mechanism typically begins with the formation of an imine from the aldehyde and amine. Protonation of the imine by the carboxylic acid generates a reactive iminium ion, which is then trapped by the isocyanide. The resulting nitrilium ion is captured by the carboxylate anion, leading to the final α-acetamido carboxamide product after a Mumm rearrangement. nih.gov The high convergence and functional group tolerance of the Ugi reaction make it a cornerstone of combinatorial chemistry for drug discovery. nih.govresearchgate.net this compound can serve as the aldehyde component, introducing the substituted furyl moiety into the final peptide-like scaffold.

| Reaction Name | Components | Resulting Scaffold |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (x2), Ammonia | 1,4-Dihydropyridine |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido Carboxamide |

Advanced Analysis of this compound: Spectroscopic and Theoretical Perspectives

The structural integrity and electronic properties of this compound, a significant intermediate in organic synthesis, are established through a combination of advanced spectroscopic methods and theoretical calculations. This article details the comprehensive characterization of this compound, providing insights into its molecular framework and behavior.

Reactivity and Chemical Transformations

Reactivity of the Aldehyde and Furan (B31954) Moieties

5-(3-Bromophenyl)-2-furaldehyde possesses three main sites of reactivity: the aldehyde group, the furan ring, and the carbon-bromine bond on the phenyl ring.

Aldehyde Group : The aldehyde is a versatile functional group that readily undergoes nucleophilic addition. It can be oxidized to the corresponding carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Knoevenagel, Wittig) to form larger molecules with new carbon-carbon double bonds. researchgate.net

Furan Moiety : The furan ring is an electron-rich aromatic system. numberanalytics.com It is susceptible to electrophilic substitution, although the presence of the electron-withdrawing aldehyde group deactivates the ring somewhat. pharmaguideline.com It can also act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. acs.org

Common Chemical Transformations

This compound is an ideal substrate for multi-step syntheses.

Condensation Reactions : The aldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetates, in Knoevenagel condensations to extend the carbon chain. researchgate.net

Oxidation/Reduction : The aldehyde can be selectively oxidized to a 5-(3-bromophenyl)furan-2-carboxylic acid or reduced to [5-(3-bromophenyl)furan-2-yl]methanol.

Cross-Coupling Reactions : The C-Br bond on the phenyl ring is a key site for further functionalization via Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions, allowing for the attachment of additional aryl, alkyl, alkynyl, or amino groups.

Applications in Organic Synthesis

Use as a Building Block

5-(3-Bromophenyl)-2-furaldehyde is a valuable building block for the synthesis of more complex organic molecules. cymitquimica.com Its pre-installed aryl-furan core and two distinct reactive sites allow for the systematic elaboration of molecular structures. It provides a scaffold upon which chemists can build diverse functionalities, making it a useful starting material in combinatorial chemistry and drug discovery programs.

Design and Synthesis of Biologically Active Compounds

Role in Cross-Coupling Reactions

While the compound is often synthesized via a cross-coupling reaction, it also serves as an excellent substrate for subsequent couplings. The presence of the bromo-substituent on the phenyl ring invites further arylation or vinylation reactions. nih.gov This strategy is frequently employed in the synthesis of complex poly-aromatic systems or conjugated materials. For example, a Suzuki coupling could be used to replace the bromine atom with another aryl or heteroaryl group, leading to bi-aryl or hetero-biaryl structures which are common motifs in pharmaceuticals.

Electrochemical Energy Storage Applications

Synthesis of Novel Heterocyclic Systems

The aldehyde functionality is a gateway to a wide variety of other heterocyclic systems. For instance, condensation with hydrazines can yield pyridazines, while reaction with hydroxylamine (B1172632) can form oximes. Reaction with aminothiourea could lead to thiosemicarbazones, which are themselves important intermediates. These transformations allow for the conversion of the furan-based starting material into more complex, multi-ring heterocyclic compounds with potential biological activity. researchgate.netresearchgate.net

Advanced Applications and Research Directions

Potential in Materials Science

Aryl-furan derivatives are of interest in materials science for the development of organic electronics. The conjugated system spanning the phenyl and furan (B31954) rings can be extended through polymerization or further cross-coupling reactions. This could lead to the creation of novel organic semiconductors, dyes for solar cells, or fluorescent materials. The bromine atom provides a convenient point for polymerization or for linking the molecule to other functional units.

Potential in Medicinal Chemistry

Furan-containing compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netnih.govresearchgate.netnih.gov 5-(3-Bromophenyl)-2-furaldehyde is an attractive scaffold for medicinal chemists. The aryl-furan core is a known pharmacophore, and the molecule's functional handles allow for the synthesis of a large library of derivatives. These derivatives can be screened for activity against various biological targets. For example, amides and thioamides derived from similar 5-aryl-furans have shown promising antimicrobial properties. pensoft.net

Potential in Agrochemicals

The development of new fungicides and herbicides often relies on novel heterocyclic scaffolds. Palladium-catalyzed cross-coupling reactions are already used in the industrial synthesis of important fungicides. rsc.org The structural motifs present in this compound make it and its derivatives interesting candidates for screening as potential agrochemicals. The ability to easily modify the structure allows for fine-tuning of properties such as efficacy, selectivity, and environmental persistence.

Future Research Trends

Future research involving this compound is likely to focus on exploiting its synthetic versatility. Key trends will probably include its use in the development of new, efficient synthetic methodologies and its application as a key intermediate in the total synthesis of complex natural products. Furthermore, there will be continued exploration of its derivatives in high-throughput screening for new drug candidates and advanced functional materials. The development of greener synthetic routes to this and similar compounds will also be an area of focus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3-Bromophenyl)-2-furaldehyde, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 3-bromophenyl boronic acid. Key steps include:

- Using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under reflux.

- Purification via silica gel chromatography (hexane/EtOAc gradient) to isolate the product .

- Purity optimization: Monitor reaction progress via TLC and confirm structure using ¹H/¹³C NMR (δ 9.6 ppm for aldehyde proton; aromatic protons at δ 7.3–8.1 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Confirm the aldehyde group (C=O stretch ~1670 cm⁻¹) and aryl bromide (C-Br stretch ~550 cm⁻¹) .

- NMR : ¹H NMR for aldehyde proton (singlet at δ ~9.6 ppm) and aromatic protons (multiples integrating to 4H). ¹³C NMR for carbonyl carbon (~178 ppm) and brominated aromatic carbons (~125–135 ppm) .

- HRMS : Validate molecular ion peak (m/z calculated for C₁₁H₇BrO₂: 264.9622) .

Q. How can reaction conditions influence the yield of this compound in condensation reactions?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde group, improving condensation efficiency with amines or hydrazines .

- Catalyst : Acidic conditions (e.g., HCl) accelerate imine formation but may require strict temperature control (<60°C) to avoid side reactions like aldol condensation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromophenyl substitution in this compound synthesis?

- Methodological Answer :

- Electronic effects : The bromine atom at the meta position deactivates the phenyl ring, directing cross-coupling reactions to the para position of the furan ring.

- Steric factors : The bulky bromine atom favors coupling at less hindered sites, verified via DFT calculations (e.g., Fukui indices for electrophilic attack) .

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

- Methodological Answer :

- Data triangulation : Compare yields across studies using identical substrates (e.g., 5-(3-nitrophenyl)-2-furaldehyde vs. bromo analogs) and identify discrepancies in reaction time, catalyst loading, or purification methods .

- Replicate conditions : Reproduce low-yield protocols (e.g., 16–33% yields in hydantoin condensations) and optimize via in-situ trapping of intermediates (e.g., using HCl to accelerate imine formation) .

Q. What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the aldehyde group (LUMO = -1.8 eV) is susceptible to nucleophilic attack by amines .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity .

Q. How does the bromine substituent affect the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to UV light, humidity, and elevated temperatures (40–60°C). Monitor via HPLC for aldehyde oxidation or debromination byproducts.

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (argon) to mitigate photodegradation, as shown for halogenated furan derivatives .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization strategies are viable?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.